molecular formula C27H24N4O3S B2405499 N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536706-48-6

N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2405499
CAS No.: 536706-48-6
M. Wt: 484.57
InChI Key: JANQGLISLSYGFJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a potent and selective small-molecule inhibitor with significant research value in oncology, particularly in the study of protein kinase signaling pathways. This compound belongs to a class of pyrimido[5,4-b]indol-3-one derivatives that have been designed and synthesized as novel Src kinase inhibitors . Src family kinases are non-receptor tyrosine kinases that play a critical role in regulating cell proliferation, survival, adhesion, and migration, and their aberrant activity is implicated in tumor progression and metastasis. The mechanism of action of this acetamide derivative involves competitively binding to the ATP-binding site of the kinase, thereby suppressing its enzymatic activity and subsequent downstream signaling. Research applications primarily focus on investigating its effects on cancer cell lines, where it has demonstrated the ability to inhibit proliferation and induce apoptosis in various models. Its specific structural modifications are intended to enhance selectivity and potency, making it a valuable chemical probe for dissecting the complex roles of Src and related kinases in oncogenesis and for exploring potential therapeutic strategies targeting tyrosine kinase-driven cancers.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-16-11-12-17(2)22(13-16)28-23(32)15-35-27-30-24-20-9-4-5-10-21(20)29-25(24)26(33)31(27)18-7-6-8-19(14-18)34-3/h4-14,29H,15H2,1-3H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANQGLISLSYGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H22ClN3O3S2 and a molecular weight of 512.04 g/mol. Its structure features a pyrimidine core, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

CompoundTarget BacteriaMIC (µg/mL)Reference
1S. aureus66
2E. coli75
3C. albicans<50

The presence of hydrophobic substituents in the structure enhances its antibacterial efficacy.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrimidine derivatives. The compound's structure suggests it may inhibit tumor cell proliferation. For example:

  • A series of thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 27.6 µM to 43 µM depending on the substituents present on the pyrimidine ring .
CompoundCell LineIC50 (µM)Reference
1MDA-MB-23127.6
2A54943

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been noted in the literature. Pyrimidine derivatives have been associated with reduced inflammation markers in vitro and in vivo studies.

Case Studies

  • Antimicrobial Screening : In a study by Nassar et al., various pyrimidine derivatives were synthesized and screened for their bactericidal activity against common pathogens. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited higher activity than standard antibiotics .
  • Cytotoxicity Assessment : A recent investigation into thieno[2,3-d]pyrimidine derivatives showed that modifications at the 4-position significantly increased cytotoxicity against cancer cell lines compared to their non-substituted counterparts .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including those with thioamide functionalities, exhibit significant anticancer properties. For instance, compounds similar to N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have been tested against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). In a study, a related thiazole-pyridine hybrid demonstrated better anti-breast cancer efficacy than standard treatments like 5-fluorouracil .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrimidine derivatives have been shown to possess antibacterial and antifungal properties. For example, compounds with similar structural motifs have displayed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans . The presence of the methoxy group enhances the antimicrobial activity due to increased lipophilicity, which aids in membrane penetration.

Anticonvulsant Activity

Some derivatives based on the pyrimidine scaffold have been evaluated for anticonvulsant properties. In particular, studies have shown that modifications to the thiazole or pyrimidine rings can lead to compounds with significant protective effects against seizure models . This suggests that this compound may also exhibit similar effects.

Case Study 1: Anticancer Efficacy

A study conducted by researchers evaluated a series of pyrimidine derivatives for their anticancer activity against multiple cell lines. The results indicated that certain modifications in the structure led to enhanced cytotoxicity compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another research project, derivatives similar to this compound were screened for antimicrobial activity against various pathogens. The findings revealed promising results with several compounds exhibiting lower minimum inhibitory concentrations (MICs) compared to established antibiotics .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound with high purity?

  • Methodology : Optimize reaction conditions using dimethylformamide (DMF) as a solvent and potassium carbonate as a base. Monitor reaction completion via thin-layer chromatography (TLC). Post-reaction, precipitate the product by adding water to the reaction mixture, followed by recrystallization (e.g., ethanol-dioxane mixtures) to enhance purity .
  • Characterization : Confirm structural integrity using IR (e.g., carbonyl stretch at ~1667 cm⁻¹), ¹H NMR (e.g., methoxy protons at δ 3.8 ppm), and mass spectrometry (MS) for molecular ion verification .

Q. Which solvents are recommended for solubility testing, and how can solubility challenges be addressed?

  • Methodology : Test polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s acetamide and heterocyclic moieties. For poor solubility, consider sonication, heating, or co-solvent systems (e.g., ethanol-water mixtures). Recrystallization in ethanol-dioxane (1:2) has proven effective for analogous compounds .

Q. How can researchers validate the compound’s stability under experimental conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C to 40°C), pH levels, and light exposure. Use HPLC to monitor degradation products. Safety data from structurally similar compounds suggest avoiding prolonged exposure to moisture and light .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodology : Synthesize derivatives with modifications to the methoxyphenyl, pyrimidoindole, or thioacetamide groups. Compare bioactivity (e.g., enzyme inhibition, cytotoxicity) using assays tailored to target pathways. For example, replacing the 3-methoxyphenyl group with fluorophenyl or nitro-substituted analogs (as in ) can elucidate electronic effects .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts or IR stretches)?

  • Methodology : Cross-validate using advanced techniques like 2D NMR (COSY, HSQC) to assign overlapping proton signals. For IR discrepancies (e.g., unexpected carbonyl peaks), compare computational spectra (DFT calculations) with experimental data. Address elemental analysis mismatches by repeating synthesis under inert atmospheres to exclude oxidation side products .

Q. How to investigate the compound’s mechanism of action in biological systems?

  • Methodology : Use fluorescence labeling or isotopic tracing (e.g., ¹⁴C-acetamide) to track cellular uptake and localization. Pair with proteomics to identify binding partners. For thioacetamide-containing analogs, assess redox activity via glutathione depletion assays, as sulfur moieties often modulate oxidative stress pathways .

Q. What experimental designs are optimal for scaling up synthesis without compromising yield?

  • Methodology : Apply Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and solvent volume. Use flow chemistry (e.g., continuous-flow reactors) to enhance reproducibility and reduce byproducts, as demonstrated in diazomethane syntheses .

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